2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-
Description
The compound 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- is a synthetic coumarin derivative characterized by a benzofuran substituent at position 4 and a methoxy group at position 6. While direct data on this specific compound are absent in the provided evidence, its structural features align with coumarin derivatives widely studied for their biological activities and physicochemical properties. The 7-methoxy substituent is a common pharmacophore in coumarins, known to influence fluorescence, solubility, and interactions with biological targets .
Properties
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIQILUITLDOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148444 | |
| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108154-54-7 | |
| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108154547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the benzopyran core, followed by the introduction of the benzofuran moiety and the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Potential medicinal applications include its use as a lead compound for drug development.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- involves its interaction with molecular targets in biological systems. This interaction can affect various pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Differences
The following table highlights key structural differences between the target compound and analogs from the evidence:
*Estimated based on structural similarity.
Key Observations:
- Chlorinated Benzofuran vs. Simple Substituents : The target compound’s 5-chloro-2-benzofuranyl group distinguishes it from simpler coumarins like Herniarin. This substituent likely increases logP (predicted ~2.5–3.0) compared to Herniarin (logP = 1.802 ), enhancing membrane permeability .
- Methoxy Group Synergy : The 7-methoxy group, shared with Herniarin, contributes to fluorescence and UV absorption, critical for analytical detection and photodynamic applications .
Anticancer Potential:
- Herniarin (7-methoxycoumarin) exhibits antitumor activity by modulating cell cycle pathways and inducing apoptosis . The target compound’s benzofuran moiety may enhance cytotoxicity, as halogenated aromatic systems often improve DNA intercalation or enzyme inhibition .
- 7-Substituted coumarins with bulkier groups (e.g., triazolylmethoxy ) show enhanced antimicrobial and anticancer effects compared to unsubstituted analogs.
Antimicrobial Activity:
- 4-Methyl-7-triazolylmethoxy derivatives demonstrate broad-spectrum antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli) . The target compound’s chloro-benzofuranyl group may further improve potency due to increased electrophilicity.
Biological Activity
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- (CAS Number: 108154-54-7) is a synthetic compound belonging to the benzopyran family. Its structure includes a benzopyran core, a benzofuran moiety, and a methoxy group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H11ClO4
- Molecular Weight : 326.73 g/mol
- Density : 1.407 g/cm³
- Boiling Point : 509.5°C at 760 mmHg
- Refractive Index : 1.662
Pharmacological Activities
The biological activities of 2H-1-Benzopyran-2-one derivatives have been widely studied, particularly in the context of their anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of benzopyran can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. A study on coumarin derivatives revealed that certain modifications enhance their efficacy as TNF-α inhibitors, suggesting that 2H-1-Benzopyran-2-one might exhibit similar properties .
Anticancer Properties
Several studies have explored the anticancer potential of benzopyran derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it may affect the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival .
The exact mechanisms by which 2H-1-Benzopyran-2-one exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific cellular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell cycle regulation.
- Antioxidant Activity : Some studies suggest that benzopyran derivatives possess antioxidant properties, reducing oxidative stress in cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
What are the recommended synthetic pathways for 4-(5-chloro-2-benzofuranyl)-7-methoxy-2H-1-benzopyran-2-one?
Methodological Answer:
Synthesis typically involves coupling 7-methoxycoumarin derivatives (e.g., via Mitsunobu or Ullmann reactions) with substituted benzofurans. For example, cascade [3,3]-sigmatropic rearrangements and aromatization strategies have been used for benzofuran-containing compounds (e.g., benzyloxy-protected intermediates) . Key steps include:
- Protection/deprotection : Use benzyloxy groups to stabilize reactive sites during coupling.
- Catalytic systems : Pd-based catalysts for cross-coupling reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients.
Optimize yields by controlling reaction temperature (60–80°C) and solvent polarity (THF or DMF) .
How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = methanol/water (70:30 v/v) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ (calculated m/z: ~356.7 for C₁₈H₁₁ClO₄). Compare with NIST reference spectra for related benzopyranones .
- NMR : Key signals:
What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility : Highly soluble in methanol, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .
- Stability : Store at 2–8°C in amber vials under inert gas (N₂/Ar). Degrades in light (>48 hrs exposure) or high humidity (>60% RH) .
What preliminary bioactivity assays are recommended?
Methodological Answer:
- Antitumor activity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination. Dose range: 1–100 µM .
- Antioxidant potential : DPPH radical scavenging assay; compare with ascorbic acid controls .
Advanced Research Questions
How to resolve contradictions in reported physicochemical properties (e.g., melting point variations)?
Methodological Answer:
Discrepancies (e.g., melting points ranging 117–121°C for 7-methoxycoumarin derivatives ) arise from:
- Crystallinity differences : Recrystallize using ethanol/water (9:1) to standardize polymorphic forms.
- Impurity effects : Validate purity via DSC (melting onset) and TGA (decomposition profiles) .
What advanced strategies optimize structure-activity relationships (SAR) for antitumor activity?
Methodological Answer:
- Substituent variation : Replace 5-chloro with bromo or nitro groups to modulate electron-withdrawing effects.
- Molecular docking : Target human topoisomerase II (PDB ID: 1ZXM) to predict binding affinity. Use AutoDock Vina with AMBER force fields .
- In vivo validation : Use xenograft models (e.g., BALB/c mice) with dose escalation (10–50 mg/kg, i.p.) .
How to analyze degradation products under oxidative stress?
Methodological Answer:
- Forced degradation : Expose to H₂O₂ (3% v/v, 37°C, 24 hrs).
- LC-MS/MS : Identify degradation products (e.g., hydroxylated derivatives, lactone ring cleavage) using a Q-TOF instrument .
What computational methods predict metabolic pathways?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
